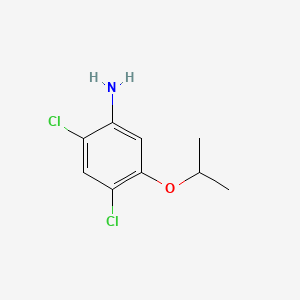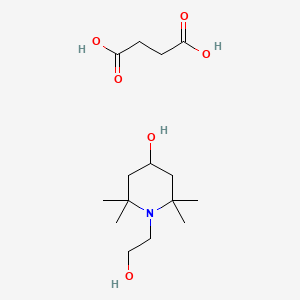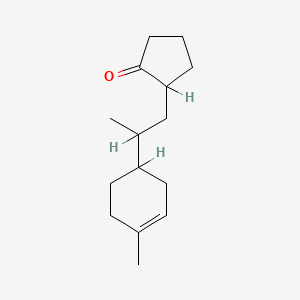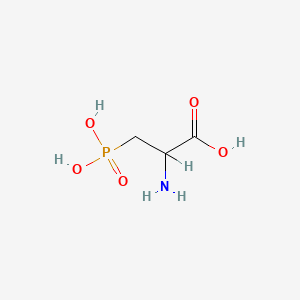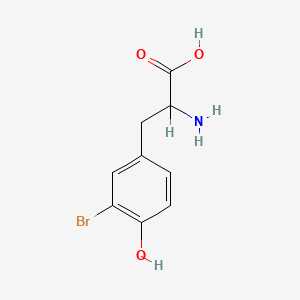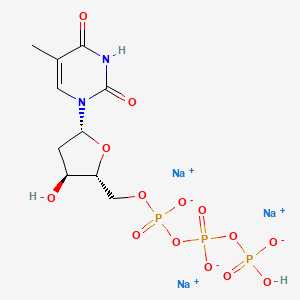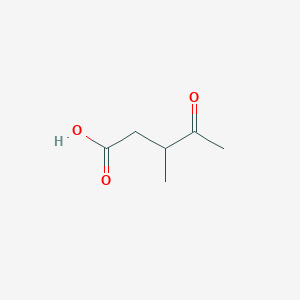
beta-Methyllevulinic Acid
描述
beta-Methyllevulinic Acid, also known as 3-Methyllevulinic acid, is an organic compound with the molecular formula C6H10O3. It is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: beta-Methyllevulinic Acid can be synthesized through several methods. One common approach involves the oxidation of 3-methyl-4-pentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the keto acid.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of 3-methyl-4-oxopentanoate esters. This process involves the reaction of the ester with water in the presence of an acid catalyst, such as sulfuric acid, to yield the desired keto acid.
化学反应分析
Types of Reactions: beta-Methyllevulinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce 3-methyl-4-oxopentanoic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-methyl-4-hydroxypentanoic acid.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed:
Oxidation: this compound derivatives
Reduction: 3-Methyl-4-hydroxypentanoic acid
Substitution: Esters and amides of this compound
科学研究应用
beta-Methyllevulinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor in the biosynthesis of various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug development.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of beta-Methyllevulinic Acid involves its interaction with specific molecular targets and pathways. The keto group can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways and cellular functions.
相似化合物的比较
beta-Methyllevulinic Acid can be compared with other similar compounds, such as:
Levulinic acid: Similar in structure but lacks the methyl group at the third carbon.
3-Methyl-2-oxopentanoic acid: Differs in the position of the keto group.
2,2-Dimethyl-4-oxopentanoic acid: Contains additional methyl groups, affecting its reactivity and properties.
属性
IUPAC Name |
3-methyl-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIWUVRBASXMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289185 | |
| Record name | 3-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-79-1 | |
| Record name | 6628-79-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Methyllevulinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methyl-4-oxopentanoic acid in natural product research?
A1: 3-Methyl-4-oxopentanoic acid has been identified as a significant constituent in the essential oil extracted from both the flower of the Paniculate Goldraintree [] and Senna italica []. In the Paniculate Goldraintree flower oil, it was the most abundant compound, constituting 49.71% of the total oil composition []. This suggests a potential role for this compound in the plant's biology and potential applications in various fields.
Q2: Are there any potential applications for the identified 3-Methyl-4-oxopentanoic acid based on the plant sources?
A2: While the research primarily focuses on identifying and quantifying 3-Methyl-4-oxopentanoic acid, its presence in these plants, especially as a major component in Paniculate Goldraintree flower oil, suggests potential avenues for further investigation. For instance, considering Senna italica's known medicinal properties and the demonstrated antimicrobial and anticancer activities of its extracts [], it would be interesting to explore if 3-Methyl-4-oxopentanoic acid contributes to these activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


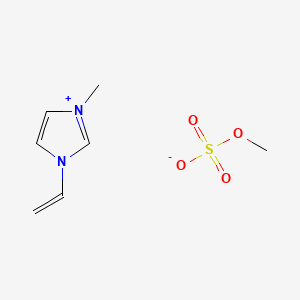
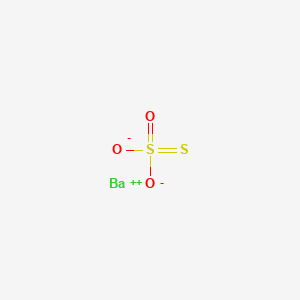
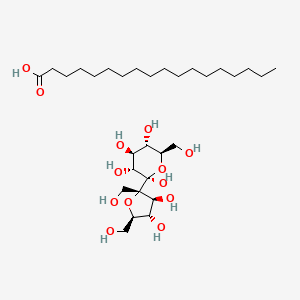
![disodium;4-[2,9-dimethyl-7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B1580494.png)
